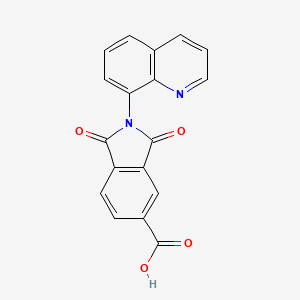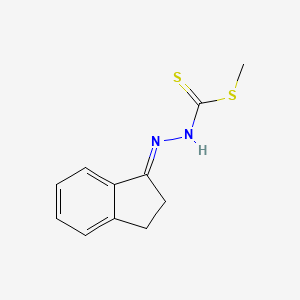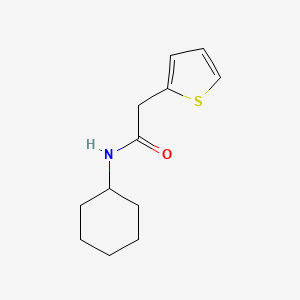![molecular formula C18H21N3O4 B5576498 1-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5576498.png)
1-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-4-(1H-imidazol-2-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-4-(1H-imidazol-2-yl)piperidine is a useful research compound. Its molecular formula is C18H21N3O4 and its molecular weight is 343.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.15320616 g/mol and the complexity rating of the compound is 469. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
NMDA Receptor Antagonism and Neuroprotection
A study identified a compound structurally related to 1-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-4-(1H-imidazol-2-yl)piperidine as a potent antagonist of the NMDA receptor subtype NR1A/2B. This compound demonstrated potential neuroprotective effects, suggesting its relevance in neurodegenerative disease research and as a model for Parkinson's disease treatment (Wright et al., 1999).
AMPA Receptor Modulation
Another study focused on a derivative, 1-(1,3-benzodioxol-5-ylcarbonyl)-piperidine (1-BCP), indicating its role as a modulator of AMPA receptor-gated currents. This modulation suggests the compound's potential in enhancing synaptic responses, with implications for memory and cognitive function improvement (Arai et al., 1994).
Histamine H3 Antagonism
Research into 4-phenoxypiperidines, which share a core structural similarity with the compound , demonstrated potent H3 receptor antagonism. These findings are relevant for developing treatments for neurological disorders, including narcolepsy and Alzheimer's disease, by promoting wakefulness and cognitive function (Dvorak et al., 2005).
Radiolabeling Applications
A study on mixed ligand tricarbonyl complexes introduced a method that might include derivatives of this compound for radiolabeling, relevant in diagnostic imaging and targeted radiotherapy (Mundwiler et al., 2004).
Anti-Fatigue Effects
The anti-fatigue effects of benzamide derivatives, including 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine, have been explored, demonstrating enhanced endurance capacity in animal models. This research suggests potential applications in combating physical and mental fatigue (Wu et al., 2014).
Inhibition of Nitric Oxide Formation
A series of analogs to the compound have been identified as potent and selective inhibitors of nitric oxide (NO) formation. This inhibition is crucial for research into inflammatory and neurodegenerative diseases, where NO plays a significant role (Wei et al., 2007).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-1-[4-(1H-imidazol-2-yl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-12(25-14-2-3-15-16(10-14)24-11-23-15)18(22)21-8-4-13(5-9-21)17-19-6-7-20-17/h2-3,6-7,10,12-13H,4-5,8-9,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYDXGAGGVHIJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)C2=NC=CN2)OC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2E)-N-[4-(acetylamino)phenyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B5576425.png)
![3-({4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5576429.png)
![4-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-3-methyl-1-(3-methylbenzyl)piperazin-2-one](/img/structure/B5576439.png)
![7-isopropyl-5-{[2-(1-piperidinylmethyl)-1,4-oxazepan-4-yl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5576444.png)
![9-[(2E)-3-(4-fluorophenyl)prop-2-en-1-yl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5576452.png)
![2-benzyl-8-[3-(3-pyridinyl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5576460.png)
![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(1-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5576468.png)
![3-{[3-oxo-4-(2-phenylethyl)-1-piperazinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5576471.png)

![6-[4-(2-chloroanilino)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B5576490.png)

![N-{4-[(difluoromethyl)thio]phenyl}-9H-purin-6-amine](/img/structure/B5576512.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxybenzamide](/img/structure/B5576517.png)

